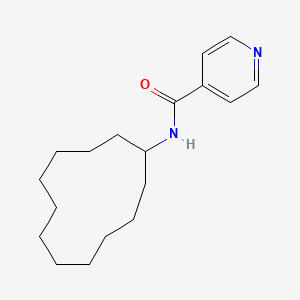

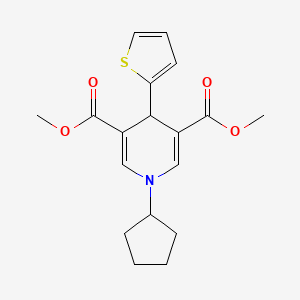

![molecular formula C20H25N5O2 B5572422 2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine" is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds. This class of compounds has been the focus of extensive research due to their interesting chemical and physical properties, and potential for a wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to the one of interest, often involves catalyzed reactions under oxidative conditions or cyclization processes. For instance, Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines employs ethyl tertiary amines as carbon sources under aerobic oxidative conditions, highlighting a novel activation mode of ethyl tertiary amines with molecular oxygen as the terminal oxidant (Rao, Mai, & Song, 2017). Additionally, Rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes leads to the formation of pyrido[1,2-a]benzimidazole derivatives, indicating the versatility of synthetic methods for such compounds (Peng et al., 2015).

Molecular Structure Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insight into the molecular conformation and intermolecular interactions. For example, the analysis of similar compounds shows that substituent rings are inclined to the mean planes of the respective imidazole rings, affecting the overall molecular geometry (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines engage in various chemical reactions, including cycloaromatization and annulation, leading to the formation of complex heterocyclic structures. These reactions are often catalyzed by transition metals like palladium and rhodium, indicating the compounds' reactive nature and potential for structural diversification (Li, Shen, Yang, Zhang, & Fan, 2020).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, including melting points, solubility, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compounds' suitability for various applications, such as pharmaceuticals or materials science.

Chemical Properties Analysis

Imidazo[1,2-a]pyridines exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which can be leveraged for further chemical modifications. Their reactivity with different chemical reagents under various conditions can lead to a wide array of derivatives with potential biological or material applications.

Applications De Recherche Scientifique

Optical Properties and Applications

- One Pot Synthesis of Low-Cost Emitters: Imidazo[1,5-a]pyridine derivatives, closely related to the specified chemical, exhibit significant optical properties. They show notable Stokes' shift ranges and quantum yields, suggesting potential in low-cost luminescent materials (Volpi et al., 2017).

Biological Activity and Chemotherapy Applications

- Novel Selenylated Imidazo[1,2-a]pyridines in Breast Cancer: A series of selenylated imidazo[1,2-a]pyridines demonstrated promising activity against breast cancer cells. These compounds, including ones with methoxyphenyl substituents, showed high cytotoxicity and potential as antiproliferative agents (Almeida et al., 2018).

Chemical Synthesis and Material Science Applications

- Synthesis of Imidazo[1,2-a]pyridines: Research on the synthesis of various imidazo[1,2-a]pyridine derivatives, which may include similar structures to the chemical , indicates their potential in material science and chemical synthesis (Mohan et al., 2013).

Propriétés

IUPAC Name |

[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-15-5-3-7-18-22-17(14-25(15)18)20(26)24-9-4-6-16(13-24)19-21-8-10-23(19)11-12-27-2/h3,5,7-8,10,14,16H,4,6,9,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKYNTIEDGFSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C(=O)N3CCCC(C3)C4=NC=CN4CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

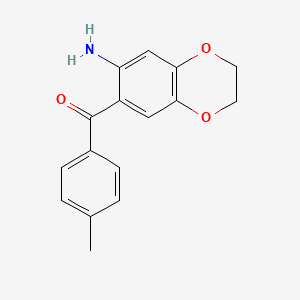

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

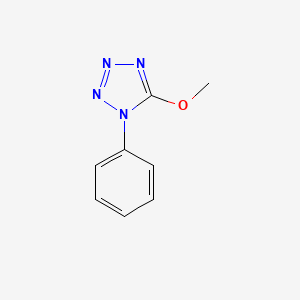

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

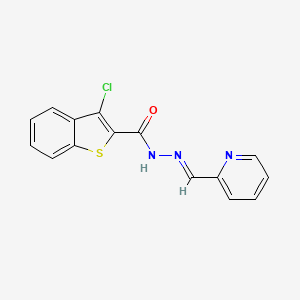

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)